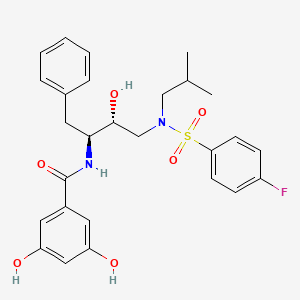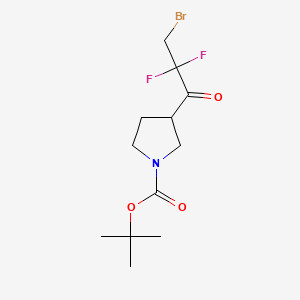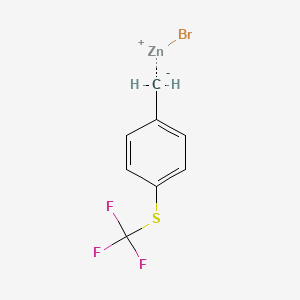![molecular formula C21H18N2O4 B14888125 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoxazole ring, and a quinoline carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoxazole ring, which can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the quinoline carboxylate moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反应分析
Types of Reactions
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
科学研究应用
Chemistry
In chemistry, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of its properties to suit specific industrial applications.
作用机制
The mechanism of action of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate involves its interaction with molecular targets in biological systems. The quinoline moiety may interact with DNA or enzymes, while the dihydroisoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate: Unique due to its combination of methoxyphenyl, dihydroisoxazole, and quinoline carboxylate groups.
Quinoline derivatives: Commonly used in medicinal chemistry for their biological activity.
Isoxazole derivatives: Known for their reactivity and use in various chemical reactions.
Uniqueness
The uniqueness of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural features is not commonly found in other compounds, making it a valuable subject of study in scientific research.
属性
分子式 |
C21H18N2O4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-25-16-9-6-15(7-10-16)20-12-17(27-23-20)13-26-21(24)19-11-8-14-4-2-3-5-18(14)22-19/h2-11,17H,12-13H2,1H3 |
InChI 键 |
GQAHKIATSJSBMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)COC(=O)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



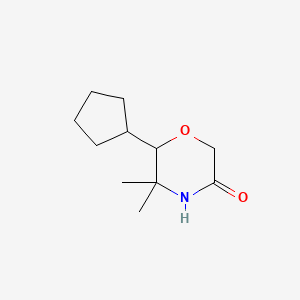
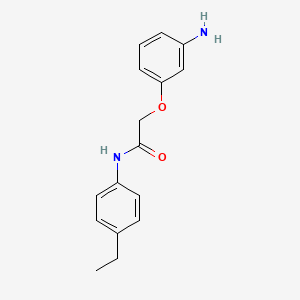
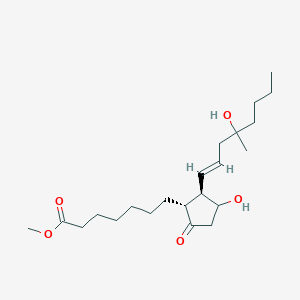
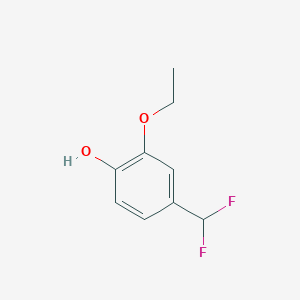


![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
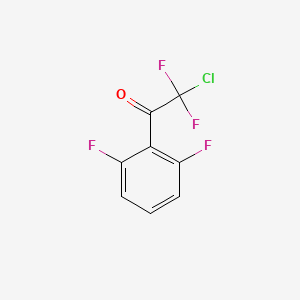
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
